molecular formula C32H38N4O6 B12460270 N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide

N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide

Katalognummer: B12460270
Molekulargewicht: 574.7 g/mol
InChI-Schlüssel: UKPFKHNIBIIZCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BENZOHYDRAZIDE
  • N’-[(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-2-METHYLBENZOHYDRAZIDE

Uniqueness

N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-{[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDO]CARBONYL}BENZOHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C32H38N4O6

Molekulargewicht

574.7 g/mol

IUPAC-Name

1-N',4-N'-bis[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C32H38N4O6/c1-19(2)25-13-7-21(5)15-27(25)41-17-29(37)33-35-31(39)23-9-11-24(12-10-23)32(40)36-34-30(38)18-42-28-16-22(6)8-14-26(28)20(3)4/h7-16,19-20H,17-18H2,1-6H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40)

InChI-Schlüssel

UKPFKHNIBIIZCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C=CC(=C3)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.